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  • Product: 4-Bromo-5-methoxythiophene-2-carbaldehyde
  • CAS: 77133-21-2

Core Science & Biosynthesis

Foundational

4-Bromo-5-methoxythiophene-2-carbaldehyde CAS number and identifiers

The following technical guide details the physiochemical profile, synthetic pathways, and strategic applications of 4-Bromo-5-methoxythiophene-2-carbaldehyde . This document is structured for researchers requiring action...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physiochemical profile, synthetic pathways, and strategic applications of 4-Bromo-5-methoxythiophene-2-carbaldehyde .

This document is structured for researchers requiring actionable data on this specific thiophene intermediate, which serves as a critical "bifunctional pivot" in the synthesis of optoelectronic materials and pharmaceutical scaffolds.

Chemical Identity & Physiochemical Profile[1][2][3]

This compound is a trisubstituted thiophene derivative characterized by an electron-rich methoxy group at the 5-position, a reactive electrophilic aldehyde at the 2-position, and a bromo-substituent at the 4-position. This specific substitution pattern creates a "push-pull" electronic system, making it highly valuable for tuning the HOMO-LUMO gap in organic semiconductors and facilitating orthogonal functionalization in medicinal chemistry.

Identifiers and Descriptors
Parameter Data / Identifier
Chemical Name 4-Bromo-5-methoxythiophene-2-carbaldehyde
IUPAC Name 4-Bromo-5-methoxythiophene-2-carbaldehyde
CAS Number 77133-21-2 (Referenced in chemical indices; verify with CoA)
Parent Scaffold CAS 35087-46-8 (5-Methoxythiophene-2-carbaldehyde)
Molecular Formula C₆H₅BrO₂S
Molecular Weight 221.07 g/mol
SMILES COc1sc(C=O)cc1Br
InChI Key (Predicted) PDONIKHDXYHTLS-UHFFFAOYSA-N (Analog based)
Predicted Physical Properties

Note: As a specialized intermediate, experimental values may vary by synthesis batch. The following are calculated consensus values.

Property Value / Range
Appearance Pale yellow to off-white solid (crystalline)
Melting Point 85°C – 92°C (Predicted based on structural analogs)
Boiling Point ~280°C (at 760 mmHg)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water.[1]
Reactivity Air-sensitive (aldehyde oxidation); Light-sensitive (bromide lability).

Synthetic Routes & Process Chemistry

The synthesis of 4-bromo-5-methoxythiophene-2-carbaldehyde presents a regioselectivity challenge. Direct bromination of thiophene-2-carbaldehyde yields the 5-bromo isomer (CAS 4701-17-1).[2] To access the 4-bromo-5-methoxy motif, the synthesis must proceed via the electron-rich 5-methoxythiophene-2-carbaldehyde precursor, utilizing the methoxy group's directing power to activate the beta (4) position.

Primary Synthetic Workflow (NBS Bromination)

This protocol relies on the high regioselectivity of N-bromosuccinimide (NBS) in polar aprotic solvents.

Reaction Scheme:

  • Starting Material: 5-Methoxythiophene-2-carbaldehyde (CAS 35087-46-8).[3][4][5]

  • Reagent: N-Bromosuccinimide (NBS).[6]

  • Solvent: DMF or Acetonitrile (to suppress radical side reactions).

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ). The methoxy group at C5 strongly activates C4 (ortho to methoxy), overcoming the deactivating effect of the C2-aldehyde.
    
Detailed Protocol:
  • Setup: Charge a dry 250 mL round-bottom flask with 5-methoxythiophene-2-carbaldehyde (10.0 mmol) and anhydrous DMF (50 mL).

  • Cooling: Cool the solution to 0°C in an ice bath to control exothermicity and improve regiocontrol.

  • Addition: Add NBS (10.5 mmol, 1.05 equiv) portion-wise over 30 minutes. Critical: Protect from light to prevent radical bromination at the methoxy methyl group.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with water (150 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes).

Visualization of Synthetic Logic

SynthesisPath cluster_logic Regiocontrol Logic Start 2-Methoxythiophene Step1 Vilsmeier-Haack Formylation Start->Step1 POCl3, DMF Inter 5-Methoxythiophene- 2-carbaldehyde (CAS 35087-46-8) Step1->Inter Step2 Electrophilic Bromination (NBS) Inter->Step2 Regioselective at C4 Product 4-Bromo-5-methoxythiophene- 2-carbaldehyde (Target) Step2->Product Note1 Methoxy (+M) activates C4 Note2 Aldehyde (-M) deactivates C3

Figure 1: Synthetic pathway highlighting the electronic directing effects that ensure bromination occurs at the C4 position.

Reactivity Profile & Strategic Applications

The molecule's value lies in its orthogonal reactivity . It possesses three distinct handles for chemical modification, allowing it to serve as a "T-junction" in molecular architecture.

Orthogonal Functionalization Strategy
Functional Group Reaction Type Strategic Utility
C2-Aldehyde Knoevenagel CondensationIntroduction of acceptor units (e.g., cyanoacetate) for OPV materials.
C2-Aldehyde Reductive AminationAttachment of solubilizing chains or pharmacophores.
C4-Bromide Suzuki-Miyaura CouplingBackbone extension with aryl boronic acids.
C4-Bromide Stille CouplingCoupling with stannanes for polymer synthesis.
C5-Methoxy Demethylation (

)
Conversion to C5-hydroxyl (thiolactone precursor) or H-bonding site.
Case Study: Synthesis of "Push-Pull" Chromophores

In the development of Organic Photovoltaics (OPV), this molecule serves as a donor-acceptor bridge.

  • Step A: The aldehyde is condensed with malononitrile to form a strong electron-withdrawing vinyl group.

  • Step B: The bromide undergoes Suzuki coupling with an electron-rich fluorene or carbazole unit.

  • Result: A D-π-A (Donor-Pi-Acceptor) system where the thiophene core modulates the bandgap.

Visualization of Reactivity

Reactivity Center 4-Bromo-5-methoxythiophene- 2-carbaldehyde Suzuki Suzuki Coupling (Pd cat., Ar-B(OH)2) Center->Suzuki C4-Br Site Condensation Knoevenagel (Malononitrile, Base) Center->Condensation C2-CHO Site Demethyl Demethylation (BBr3) Center->Demethyl C5-OMe Site Prod_Suzuki Backbone Extension (4-Aryl derivative) Suzuki->Prod_Suzuki Prod_Cond Activated Olefin (OPV Acceptor) Condensation->Prod_Cond Prod_Demethyl 5-Hydroxythiophene (Tautomerizes to Thiolactone) Demethyl->Prod_Demethyl

Figure 2: Divergent synthesis map showing how the three functional handles allow for modular compound generation.

Handling, Stability & Safety

This compound combines the hazards of halogenated aromatics with reactive aldehydes.

Safety Data Sheet (SDS) Highlights
  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin Irritation: Category 2.

    • Eye Irritation: Category 2A.

    • STOT-SE: Category 3 (Respiratory irritation).

  • Signal Word: WARNING.

Storage & Stability
  • Oxidation Risk: The aldehyde is prone to autoxidation to the carboxylic acid (4-bromo-5-methoxythiophene-2-carboxylic acid). Store under Argon/Nitrogen.

  • Temperature: Store at 2–8°C.

  • Light: Protect from light to prevent debromination or radical degradation.

References

  • Bidan, G., et al. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. ResearchOnline@JCU. Retrieved from [Link]

  • MDPI. (2013). Regioselective Synthesis of 5-(alkylidene)thiophen-2(5H)-ones via Bromination of 2-formyl-5-methoxythiophene. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxythiophene-2-carbaldehyde (Parent Scaffold Data). Retrieved from [Link]

Sources

Exploratory

Unlocking Potential: A Technical Guide to the Electronic Properties of Methoxy-Substituted Thiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides an in-depth exploration of the electronic properties of methoxy-substitute...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of the electronic properties of methoxy-substituted thiophene derivatives, a class of organic molecules demonstrating significant promise in the fields of organic electronics and medicinal chemistry. We will move beyond a simple recitation of facts to delve into the causal relationships between molecular structure and electronic behavior, offering field-proven insights for researchers and developers.

The Strategic Introduction of the Methoxy Group: A Gateway to Functional Materials

Thiophene-based conjugated polymers are a cornerstone of organic electronics due to their exceptional electrical and optical properties, coupled with excellent chemical and thermal stability.[1] However, unsubstituted polythiophenes are often insoluble and difficult to process.[1] The introduction of substituents, such as alkyl chains, was a significant step forward in improving solubility.[1] The methoxy group (-OCH₃), a potent electron-donating substituent, offers a more nuanced and powerful tool for tuning the electronic landscape of thiophene derivatives. Its influence extends beyond simple solubility enhancement, profoundly impacting the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which govern the material's electronic and optical characteristics.[2][3][4]

The strategic placement and number of methoxy groups can alter the planarity of the molecule, influence intermolecular packing, and ultimately dictate the material's performance in devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs).[5][6]

The Electron-Donating Power of the Methoxy Group: Modulating Frontier Orbitals

The methoxy group exerts a strong positive mesomeric (+M) and a weaker negative inductive (-I) effect. The dominant mesomeric effect increases the electron density within the thiophene ring's π-system. This has a direct and predictable impact on the frontier molecular orbital energy levels.

Impact on HOMO and LUMO Levels
  • HOMO Destabilization: The electron-donating nature of the methoxy group raises the energy of the HOMO. A higher HOMO level generally facilitates hole injection in electronic devices.

  • LUMO Stabilization/Destabilization: The effect on the LUMO is more complex and can be influenced by the position of the methoxy group and the overall molecular architecture. However, a common trend is a less pronounced change in the LUMO energy compared to the HOMO.[3]

This differential impact on the HOMO and LUMO levels directly translates to a reduced HOMO-LUMO energy gap (Eg) . A smaller energy gap is desirable for applications requiring absorption of lower-energy photons, such as in organic photovoltaics.[3] Theoretical studies using Density Functional Theory (DFT) have consistently shown that increasing the number of methoxy groups on a thiophene-based molecule leads to a progressive decrease in the energy gap.[2]

Visualizing the Methoxy Group's Influence

G cluster_0 Unsubstituted Thiophene cluster_1 Methoxy-Substituted Thiophene U_HOMO HOMO U_LUMO LUMO U_LUMO->U_HOMO Large Eg M_HOMO HOMO (Higher Energy) M_LUMO LUMO M_LUMO->M_HOMO Smaller Eg Methoxy Methoxy Group (+M Effect) Methoxy->M_HOMO Destabilizes (Raises Energy) Thiophene Thiophene Ring

Caption: Effect of methoxy substitution on frontier orbital energies.

Positional Isomerism: The "Where" Matters as Much as the "What"

The position of the methoxy group on the thiophene ring is not trivial. Substitution at the 2-position versus the 3-position can lead to significant differences in electronic properties due to variations in the degree of conjugation and steric hindrance.

  • 2-Methoxythiophene: Theoretical calculations on 2-methoxythiophene have been performed to determine its structural parameters, vibrational frequencies, and electronic properties, including HOMO-LUMO energies and dipole moment.[7][8]

  • 3-Methoxythiophene: The electronic structure of 3-methoxythiophene has also been investigated, providing insights into its projected density of states (PDOS).[9] In polymers, 3-alkoxy-substituted thiophenes have been found to exhibit more stable doping processes compared to their alkyl-substituted counterparts.[10]

Furthermore, the introduction of methoxy groups can induce a more planar conformation in the polymer backbone through non-covalent S-O interactions.[3] This increased planarity enhances π-π stacking and improves charge transport.[5][6]

Characterization Techniques: Probing the Electronic Landscape

A combination of electrochemical, spectroscopic, and computational methods is essential for a comprehensive understanding of the electronic properties of methoxy-substituted thiophene derivatives.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.[11] By measuring the oxidation and reduction potentials, one can estimate these crucial parameters.

Experimental Protocol: Determination of HOMO/LUMO Levels by Cyclic Voltammetry

  • Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

  • Preparation of the Analyte Solution: Dissolve the methoxy-substituted thiophene derivative in the electrolyte solution at a concentration of approximately 1 mM.

  • Electrochemical Cell Setup:

    • Working Electrode: Glassy carbon or platinum electrode.

    • Reference Electrode: Saturated calomel electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode: Platinum wire.

  • Ferrocene Calibration: Record the cyclic voltammogram of ferrocene under the same conditions. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard.

  • Data Acquisition: Scan the potential from an initial value where no reaction occurs towards a potential sufficient to oxidize the compound, and then reverse the scan to observe the reduction. Repeat for the reduction scan.

  • Data Analysis:

    • Determine the onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ) from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas:

      • HOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + 4.8]

      • LUMO (eV) = -[EᵣₑᏧ (vs Fc/Fc⁺) + 4.8]

    • The electrochemical band gap can be calculated as: Eg = LUMO - HOMO .

G cluster_0 Cyclic Voltammetry Workflow A Prepare Electrolyte & Analyte Solutions B Set up 3-Electrode Cell A->B C Run Ferrocene Calibration B->C D Acquire Voltammogram of Analyte C->D E Determine Onset Potentials (Eox, Ered) D->E F Calculate HOMO & LUMO Levels E->F

Caption: Workflow for determining HOMO/LUMO levels via cyclic voltammetry.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the optical band gap of a material by measuring its absorption of light as a function of wavelength.[12] The absorption maximum (λₘₐₓ) corresponds to the energy required to promote an electron from the HOMO to the LUMO.

Experimental Protocol: Determination of the Optical Band Gap by UV-Vis Spectroscopy

  • Sample Preparation: Dissolve the methoxy-substituted thiophene derivative in a suitable solvent (e.g., chloroform, THF) to obtain a dilute solution. For thin films, deposit the material onto a transparent substrate like quartz.

  • Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Record the spectrum of the pure solvent or the bare substrate as a baseline.

  • Sample Measurement: Record the absorption spectrum of the sample.

  • Data Analysis:

    • Identify the absorption onset (λₒₙₛₑₜ) from the low-energy edge of the absorption spectrum.

    • Calculate the optical band gap (E₉) using the formula: E₉ (eV) = 1240 / λₒₙₛₑₜ (nm) .

Density Functional Theory (DFT) Calculations

Computational chemistry, particularly DFT, is an indispensable tool for predicting and understanding the electronic properties of these molecules.[13] DFT calculations can provide valuable information on:

  • Optimized molecular geometries.[3]

  • HOMO and LUMO energy levels and their spatial distribution.[7][8]

  • Simulated UV-Vis absorption spectra.

  • The impact of substituents on molecular planarity and electronic structure.[3]

Typical Computational Protocol

  • Structure Building: Construct the 3D model of the methoxy-substituted thiophene derivative.

  • Geometry Optimization: Perform a geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[13]

  • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum.

  • Electronic Property Calculation: Calculate the frontier molecular orbitals (HOMO, LUMO) and their energies.

  • Excited State Calculation (TD-DFT): Use Time-Dependent DFT (TD-DFT) to simulate the electronic absorption spectrum and compare it with experimental data.

Structure-Property Relationships: A Tabular Summary

The following table summarizes the typical effects of methoxy substitution on the electronic properties of thiophene derivatives, based on findings from various studies.

PropertyUnsubstituted Thiophene DerivativeMethoxy-Substituted Thiophene DerivativeRationale
HOMO Energy Level Lower (more negative)Higher (less negative)Electron-donating effect of the methoxy group destabilizes the HOMO.[2]
LUMO Energy Level VariesGenerally less affected than the HOMO.The LUMO is often localized on the acceptor part of the molecule.[3]
HOMO-LUMO Energy Gap (Eg) LargerSmallerThe significant rise in HOMO energy is the primary contributor to the reduced gap.[3]
Absorption Maximum (λₘₐₓ) Shorter wavelength (blue-shifted)Longer wavelength (red-shifted)A smaller energy gap corresponds to absorption of lower energy (longer wavelength) light.[2]
Oxidation Potential HigherLowerA higher HOMO energy makes the molecule easier to oxidize (remove an electron).
Molecular Planarity Can be twistedOften more planarNon-covalent S-O interactions can "lock" the thiophene rings in a coplanar arrangement.[3][5]
Charge Carrier Mobility VariesCan be enhancedIncreased planarity and better π-π stacking facilitate charge transport.[5]

Applications and Future Outlook

The ability to fine-tune the electronic properties of thiophene derivatives through methoxy substitution has led to their successful application in various organic electronic devices:

  • Organic Solar Cells (OSCs): The reduced band gap allows for broader absorption of the solar spectrum. In one study, a device based on a 3-methoxythiophene π-bridged acceptor achieved a power conversion efficiency (PCE) of 18.15%.[5][6]

  • Organic Field-Effect Transistors (OFETs): Enhanced charge carrier mobility due to improved molecular packing leads to better transistor performance.[2]

  • Organic Light-Emitting Diodes (OLEDs): Tunable emission colors can be achieved by modulating the HOMO-LUMO gap.[14]

  • Electrochromic Devices: The stability of the doped states of poly(methoxythiophene)s is advantageous for applications in smart windows and displays.[10]

The continued exploration of novel substitution patterns, including the synergistic effects of combining methoxy groups with other functional moieties, will undoubtedly lead to the development of next-generation organic materials with tailored electronic properties for a wide range of applications.

References

  • Structural and electronic properties of oligo- and polythiophenes modified by substituents. (2012). Beilstein Journal of Nanotechnology. [Link]

  • How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials. (2017). Journal of King Saud University - Science. [Link]

  • Investigation of Conformation, Vibration and Electronic Properties of 2- Methoxythiophene Molecule by Theoretical Methods. (2021). The Eurasia Proceedings of Science, Technology, Engineering & Mathematics. [Link]

  • Effects of the number of methoxy groups in the thiophene π-bridges on the photovoltaic performance of the A–π–A type quasi-macromolecular acceptors. (2025). Journal of Materials Chemistry C. [Link]

  • Effects of the number of methoxy groups in the thiophene π-bridges on the photovoltaic performance of the A–π–A type quasi-macromolecular acceptors. (2025). Journal of Materials Chemistry C. [Link]

  • Electronic structure of 3-methoxy-thiophene in the form of Projected Density of States (PDOS). (n.d.). ResearchGate. [Link]

  • Effects of the number of methoxy groups in the thiophene π-bridges on the photovoltaic performance of the A-π-A type quasi-macromolecular acceptors. (2025). ResearchGate. [Link]

  • Process for synthesizing 3, 4-dimethoxythiophene. (n.d.).
  • Methoxy-substituted naphthothiophenes – Single molecules' vs. condensed phase properties and prospects for organic electronics applications. (2022). ResearchGate. [Link]

  • Synthesis of Copolymers Based on Thiophene, Methoxythiophene, Propylenedioxythiophene and Quinoxaline Units and their Optical and Electrochemical Properties. (2021). International Journal of Electrochemical Science. [Link]

  • Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers. (2019). ACS Omega. [Link]

  • Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. (2025). MDPI. [Link]

  • Theoretical Study of Structure, Electronic Properties, and Photophysics of Cyano-Substituted Thiophenes and Terthiophenes. (2025). ResearchGate. [Link]

  • Design, Crystal Insights, and Non-Linear Optical Properties of a Novel Methoxy-Substituted Thiophene Chalcone: A Theoretical and Experimental Approach. (2024). SSRN. [Link]

  • Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020). RSC Publishing. [Link]

  • The Ultraviolet Spectra of the Thiophene Derivatives. (2010). Journal of the Chemical Society of Japan, Pure Chemistry Section. [Link]

  • Investigation of Conformation, Vibration and Electronic Properties of 2- Methoxythiophene Molecule by Theoretical Methods. (2021). DergiPark. [Link]

  • How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials. (2025). ResearchGate. [Link]

  • Thiophene synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). PMC. [Link]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. (2016). SciRP.org. [Link]

  • Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. (2023). Beilstein Journals. [Link]

  • Explore the Structural and Electronic Properties at the Organic/Organic Interfaces of Thiophene-Based Supramolecular Architectures. (2025). PMC. [Link]

  • Conductivity and conjugation length in poly(3-methylthiophene) thin films. (n.d.). Macromolecules. [Link]

  • Polythiophene. (n.d.). Wikipedia. [Link]

  • Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis. (n.d.). PMC. [Link]

  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - 3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. (n.d.). SciELO South Africa. [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo- phenyl)azo)-2-substitutedthiophene Dyes. (2021). Organic Communications. [Link]

  • The Chemistry of Conducting Polythiophenes. (n.d.). Chemical Reviews. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. [Link]

  • Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. (2024). RSC Publishing. [Link]

  • Enhanced absorption spectra of conducting polymers co-polymerised from thiophene derivatives. (n.d.). RSC Publishing. [Link]

  • Comparative Study of the Optoelectronic Properties of Furan Containing π-conjugated Organic Materials Used in Organic Solar Cells by Using DFT and TD-DFT Approaches. (n.d.). MJFAS template. [Link]

  • Study of the electronic structure of short chain oligothiophenes. (n.d.). arXiv. [Link]

  • Design principles for the energy level tuning in donor/acceptor conjugated polymers. (n.d.). arXiv. [Link]

  • Leveraging graphical models to enhance in situ analyte identification via multiple voltammetric techniques. (n.d.). ChemRxiv. [Link]

  • Remarkable conductivity enhancement in P-doped polythiophenes via rational engineering of polymer-dopant interactions. (n.d.). research.chalmers.se. [Link]

  • In Situ Conductivity of a Polythiophene from a Branched Alkoxy-Substituted Tetrathiophene. Enhancement of Conductivity by Conjugated Cross-Linking of Polymer Chains. (n.d.). Chemistry of Materials. [Link]

  • Supplementary Materials for. (n.d.). The Royal Society of Chemistry. [Link]

Sources

Foundational

Safety Data Sheet (SDS) for 4-Bromo-5-methoxythiophene-2-carbaldehyde

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-5-methoxythiophene-2-carbaldehyde Authored for Researchers, Scientists, and Drug Development Professionals Chemical Identity and Hazard Classification 4-Bromo-5...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-5-methoxythiophene-2-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Hazard Classification

4-Bromo-5-methoxythiophene-2-carbaldehyde belongs to the family of substituted thiophenes, which are widely used as building blocks in organic synthesis.[1] Its structure, featuring a bromine atom, a methoxy group, and an aldehyde on a thiophene ring, suggests a reactivity profile that necessitates careful handling.

While specific GHS classifications for this exact molecule are not established, data from close analogs like 4-Bromothiophene-2-carbaldehyde and other substituted thiophene carboxaldehydes allow for a predicted hazard profile.[2][3]

Table 1: Predicted GHS Hazard Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[2][3]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin.[2][3]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[2][3]
Serious Eye Damage/Eye Irritation Category 2A H319: Causes serious eye irritation.[2][3]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled.[2][3]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][3] |

Predicted Pictograms:

Signal Word: Warning [4]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is the first step in a thorough risk assessment. The data below is derived from computational predictions and data from analogous compounds.[5][6]

Table 2: Physical and Chemical Data

Property Value Source/Analogy
Molecular Formula C₆H₅BrO₂S PubChem[5]
Molecular Weight 221.07 g/mol PubChem[5]
Appearance Likely a solid (light yellow or brown) Analogy to 5-Bromothiophene-2-carbaldehyde[1]
Solubility Poorly soluble in water; soluble in common organic solvents like chloroform, methanol, and dichloromethane.[1][6][7] Analogy to similar compounds
Storage Temperature 2-8°C, under an inert atmosphere.[8][9] Recommended for similar bromo-thiophenes

| Flash Point | >100 °C (Predicted) | Analogy to 4-Bromo-2-thiophenecarboxaldehyde (113 °C)[9] |

Exposure Controls and Personal Protection

A proactive approach to safety is paramount. Engineering controls and appropriate Personal Protective Equipment (PPE) are critical to minimize exposure.

Engineering Controls
  • Ventilation: All handling of 4-Bromo-5-methoxythiophene-2-carbaldehyde should be conducted in a well-ventilated area.[10] A certified chemical fume hood is mandatory for any procedure that could generate dust or aerosols.[10][11]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[11][12]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. The following are mandatory when handling this compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be used if there is a risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., Nitrile rubber) must be worn.[12] Always inspect gloves for integrity before use and dispose of them properly after handling.[4][13]

    • Lab Coat: A flame-resistant lab coat or protective clothing is required to prevent skin contact.[4]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][8]

PPE_Workflow cluster_ppe Personal Protective Equipment Protocol start Enter Lab ppe_check Don Lab Coat & Safety Goggles start->ppe_check glove_check Inspect & Don Nitrile Gloves ppe_check->glove_check fume_hood Work in Fume Hood glove_check->fume_hood end Complete Work & Doff PPE fume_hood->end

Caption: Standard workflow for donning and using PPE.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to maintain the stability of the compound and prevent accidental exposure.

Handling
  • Avoid contact with skin, eyes, and clothing.[10]

  • Do not breathe dust or vapors.[8][11]

  • Wash hands thoroughly after handling, and before eating, drinking, or smoking.[8][14]

  • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[15][16]

  • Handle under an inert atmosphere (e.g., nitrogen or argon) as some thiophene aldehydes are air-sensitive.[12][17]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][15]

  • Keep refrigerated at 2-8°C for long-term stability.[9]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[12][18]

  • Store locked up to prevent unauthorized access.[8][19]

Emergency Procedures: First Aid and Spill Response

Prompt and correct action during an emergency can significantly mitigate harm.

First-Aid Measures
  • If Inhaled: Move the victim to fresh air immediately.[10] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][12]

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[8][12] Seek medical attention if irritation persists.[2][10]

  • In Case of Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[8][10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][12]

  • If Swallowed: Do NOT induce vomiting.[10] Rinse mouth with water.[8] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[12][14]

Emergency_Response cluster_actions Immediate Actions spill Accidental Release (Spill) evacuate Evacuate Area & Alert Others spill->evacuate 1. ppe Don Appropriate PPE (Respirator, Gloves, Goggles) evacuate->ppe 2. contain Contain Spill with Inert Absorbent ppe->contain 3. collect Collect into Closed Container for Disposal contain->collect 4. decontaminate Decontaminate Area collect->decontaminate 5.

Caption: Step-by-step spill response workflow.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[10][15][20]

  • Specific Hazards: During a fire, toxic and irritating fumes may be emitted, including carbon oxides (CO, CO₂) and sulfur oxides.[8][10][18]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.[8][10][11]

Toxicological and Ecological Information

  • Toxicology: The toxicological properties have not been fully investigated.[18] However, based on its hazard classification, it is considered harmful if swallowed, inhaled, or in contact with skin, and causes irritation to the skin, eyes, and respiratory system.[2][8] No components of similar products are listed as carcinogens by IARC, NTP, or OSHA.[10][16]

  • Ecology: Specific ecological data is not available. As a general precaution, do not let this chemical enter the environment, drains, or watercourses.[12][16]

Disposal Considerations

All waste materials must be disposed of in accordance with federal, state, and local environmental regulations.

  • Chemical Disposal: Dispose of the chemical and its container at an approved waste disposal plant.[8][14] Do not dispose of it with household waste.

  • Contaminated Packaging: Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

References

  • Georganics. 4-Bromo-5-methylthiophene-2-carboxaldehyde - High purity | EN. Available from: [Link]

  • Material Safety Data Sheet. (Source Not Specified). Available from: (Link not provided in search result)
  • Safety Data Sheet. (Source Not Specified). Available from: (Link not provided in search result)
  • PubChem. 4-Bromothiophene-2-carbaldehyde. Available from: [Link]

  • Alchemist-chem. 4-Bromo-5-ethyl-thiophene-2-carbaldehyde | Properties, Uses, Safety & Supplier China. Available from: [Link]

  • Safety Data Sheet. (Source Not Specified). Available from: (Link not provided in search result)
  • Cole-Parmer. Material Safety Data Sheet - Methyl 4-bromo-3-methoxythiophene-2-carboxylate. Available from: [Link]

  • OSHA. Hazard Communication - Section 5: Firefighting Measures. Available from: [Link]

  • Safety Data Sheet. (Source Not Specified). Available from: (Link not provided in search result)
  • J&K Scientific. 4-Bromo-5-ethyl-thiophene-2-carbaldehyde, 97%. Available from: [Link]

  • PubChemLite. 4-bromo-5-methoxythiophene-2-carbaldehyde. Available from: [Link]

  • ReachOnline. SECTION 5: Firefighting measures. Available from: [Link]

  • FAQ. What are the properties and applications of 5-Bromothiophene-2-carbaldehyde?. Available from: [Link]

  • Forestry Suppliers. AMDRO® Fire Strike Fire Ant Bait - Safety Data Sheet. Available from: [Link]

  • ChemBK. 5-Bromo-thiophene-2-carbaldehyde. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Schiff bases from 4-Bromo-5-methoxythiophene-2-carbaldehyde

Executive Summary This guide details the optimized protocols for synthesizing Schiff bases (azomethines) derived from 4-Bromo-5-methoxythiophene-2-carbaldehyde . Thiophene-based Schiff bases are critical pharmacophores i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for synthesizing Schiff bases (azomethines) derived from 4-Bromo-5-methoxythiophene-2-carbaldehyde . Thiophene-based Schiff bases are critical pharmacophores in medicinal chemistry, exhibiting potent antibacterial, antifungal, and anticancer properties.

The presence of the 4-bromo and 5-methoxy substituents on the thiophene ring introduces unique electronic and steric properties:

  • 5-Methoxy (EDG): Increases electron density within the ring via resonance, potentially lowering the electrophilicity of the aldehyde carbonyl, requiring optimized acid catalysis.

  • 4-Bromo (EWG/Steric): Provides a handle for further cross-coupling (e.g., Suzuki-Miyaura) and modulates lipophilicity.

This note provides a Standard Reflux Protocol , a Microwave-Assisted Green Protocol , and a comprehensive troubleshooting guide.

Chemical Context & Reaction Logic

The synthesis follows a condensation pathway between the carbonyl carbon of the aldehyde and the nucleophilic nitrogen of a primary amine.[1][2]

Electronic Modulation

Unlike simple benzaldehydes, the thiophene ring is electron-rich (super-aromatic).

  • Deactivation Risk: The 5-methoxy group donates electrons into the ring system. This resonance effect can increase electron density at the carbonyl carbon (C2), making it less susceptible to nucleophilic attack by the amine.

  • Compensation: To counteract this, Glacial Acetic Acid (AcOH) is strictly required as a catalyst to protonate the carbonyl oxygen, enhancing its electrophilicity.

Reaction Mechanism

The reaction proceeds via a hemiaminal intermediate, followed by acid-catalyzed dehydration to form the imine (


) bond.

ReactionMechanism Aldehyde 4-Bromo-5-methoxy thiophene-2-carbaldehyde Intermediate Hemiaminal Intermediate Aldehyde->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Catalyst H+ (AcOH) Catalyst->Intermediate Protonation Water H2O (Byproduct) Intermediate->Water Product Schiff Base (Azomethine) Intermediate->Product Dehydration (-H2O)

Figure 1: Acid-catalyzed condensation mechanism for thiophene Schiff base formation.

Experimental Protocols

Method A: Standard Ethanol Reflux (High Purity)

Recommended for: Initial characterization, bulk synthesis, and thermally unstable amines.

Reagents:

  • 4-Bromo-5-methoxythiophene-2-carbaldehyde (1.0 eq)

  • Primary Amine (1.0 - 1.1 eq)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (2-3 drops per 5 mmol)

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask (RBF), dissolve 5 mmol of 4-Bromo-5-methoxythiophene-2-carbaldehyde in 20 mL of absolute ethanol. Slight heating (40°C) may be required due to the bromo-substituent's lipophilicity.

  • Addition: Add 5 mmol (equimolar) of the primary amine dropwise.

    • Note: If the amine is a solid, dissolve it in 5-10 mL ethanol before addition.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Attach a water-cooled condenser. Reflux the mixture at 78-80°C for 3 to 6 hours .

    • Monitoring: Check progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

      
      ) should disappear.
      
  • Crystallization: Remove the heat source. Allow the solution to cool to room temperature naturally, then place in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the solid with cold ethanol (2 x 5 mL) to remove unreacted amine.

  • Purification: Recrystallize from hot ethanol or an Ethanol/CHCl3 mix if solubility is low.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Recommended for: High-throughput screening, difficult reactions hindered by sterics.

Reagents: Same as Method A, but minimal solvent (2-3 mL).

Procedure:

  • Mix 1 mmol of aldehyde and 1 mmol of amine in a microwave process vial.

  • Add 2 mL of Ethanol and 1 drop of Acetic Acid.

  • Irradiate at 150W, 80°C for 5-10 minutes .

  • Cool rapidly. Pour the reaction mixture into crushed ice to precipitate the product.

  • Filter and recrystallize as above.

Characterization & Validation

To ensure the integrity of the synthesized ligand, look for these specific spectral signatures.

TechniqueParameterExpected ValueStructural Insight
FT-IR

1610 – 1635 cm⁻¹Sharp, strong band confirming imine formation.
FT-IR

AbsentDisappearance of aldehyde carbonyl (approx. 1660 cm⁻¹) confirms completion.
¹H NMR

8.2 – 8.8 ppm (Singlet)Diagnostic azomethine proton. Downfield shift due to thiophene ring.
¹H NMR

3.8 – 4.0 ppm (Singlet)Confirms integrity of the 5-methoxy group.
¹H NMR Thiophene H7.0 – 7.5 ppmAromatic proton at C3 (adjacent to C2).[3]

Troubleshooting Guide

Common issues arising from the specific 4-Br/5-OMe substitution pattern:

SymptomProbable CauseCorrective Action
Oiling Out Product is too lipophilic (due to Br) or solvent is too polar.1. Scratch the flask walls with a glass rod.2. Re-dissolve in hot ethanol and add water dropwise until turbid, then cool.3. Switch solvent to Toluene/Hexane mix.
Low Yield 5-OMe group deactivating the aldehyde.Increase catalyst load (add 1-2 drops conc. H₂SO₄ instead of AcOH) or extend reflux time to 8-12 hours. Use a Dean-Stark trap to remove water.
Impure Product Unreacted amine trapped in lattice.Wash crude solid with dilute HCl (1%) followed by water (only if the Schiff base is stable to brief acid exposure), or recrystallize twice.

Workflow Visualization

Workflow Start Start: Weigh Reagents (Aldehyde + Amine) Mix Dissolve in EtOH Add AcOH Catalyst Start->Mix Reflux Reflux (80°C) 3-6 Hours Mix->Reflux TLC TLC Check (Hex:EtOAc 7:3) Reflux->TLC TLC->Reflux Incomplete Cool Cool to 4°C (Crystallization) TLC->Cool Complete Filter Vacuum Filtration Cool->Filter Recryst Recrystallization (Hot EtOH) Filter->Recryst Analyze Analysis (IR, NMR, MP) Recryst->Analyze

Figure 2: Operational workflow for the synthesis and purification of thiophene-derived Schiff bases.

References

  • BenchChem. (2025).[1] Synthesis of Schiff Bases from 5-Methyl-2-thiophenecarboxaldehyde: Application Notes and Protocols. Retrieved from

  • Zoubi, W. (2013).[3][4] Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95.[5][4] Retrieved from

  • Alam, M., et al. (2023).[3] Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega. Retrieved from

  • Mahmoud, N., et al. (2023).[3] Novel Bromo and methoxy substituted Schiff base complexes... for anticancer, antimicrobial, docking, and ADMET studies. PMC (NIH). Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Thiophenes and Derivatives. Retrieved from

Sources

Application

Palladium-catalyzed functionalization of 4-Bromo-5-methoxythiophene-2-carbaldehyde

Application Note: Palladium-Catalyzed Functionalization of 4-Bromo-5-methoxythiophene-2-carbaldehyde Executive Summary This guide details the synthetic protocols for the functionalization of 4-Bromo-5-methoxythiophene-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Functionalization of 4-Bromo-5-methoxythiophene-2-carbaldehyde

Executive Summary

This guide details the synthetic protocols for the functionalization of 4-Bromo-5-methoxythiophene-2-carbaldehyde (BMTC) .[1] As a densely functionalized heteroaromatic scaffold, BMTC serves as a critical "push-pull" building block in medicinal chemistry—featuring an electron-donating methoxy group at C5 and an electron-withdrawing aldehyde at C2.[1] This electronic duality activates the C4-bromide towards Palladium-catalyzed cross-coupling while stabilizing the ring against oxidative degradation.[1]

This note provides optimized protocols for Suzuki-Miyaura , Sonogashira , and Buchwald-Hartwig couplings, specifically tailored to mitigate the steric and electronic idiosyncrasies of the thiophene core.

Structural Analysis & Reactivity Profile

The reactivity of BMTC is governed by the interplay between its substituents.[2] Unlike simple bromothiophenes, the C4 position in BMTC is electronically activated by the C2-formyl group (EWG) but sterically crowded by the adjacent C5-methoxy group (EDG).

  • C2-Formyl (CHO): Directs electron density away from the ring, lowering the activation energy for oxidative addition at the C4-Br bond.

  • C5-Methoxy (OMe): Blocks the highly reactive C5 position (preventing

    
    -lithiation side reactions) and increases the solubility of the substrate in organic media.
    
  • C4-Bromide (Br): The primary handle for cross-coupling. While C4 is intrinsically less reactive than C2 or C5 in unsubstituted thiophenes, the blocking pattern in BMTC forces exclusive regioselectivity at C4.[2]

Reactivity Workflow

BMTC_Workflow Start 4-Bromo-5-methoxy- thiophene-2-carbaldehyde Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Coupling) Start->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Sono Sonogashira (Alkynylation) Start->Sono Terminal Alkyne Pd/Cu Buchwald Buchwald-Hartwig (Amination) Start->Buchwald Amine Pd-XPhos Prod1 4-Aryl-5-methoxy- thiophene-2-carbaldehyde Suzuki->Prod1 Prod2 4-Alkynyl-5-methoxy- thiophene-2-carbaldehyde Sono->Prod2 Prod3 4-Amino-5-methoxy- thiophene-2-carbaldehyde Buchwald->Prod3

Figure 1: Divergent synthetic pathways from the BMTC core.[1] The C4-bromide allows for modular functionalization.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Primary Application: Introduction of aryl or heteroaryl moieties.[1]

Rationale: The Suzuki coupling is the most robust method for this substrate.[2] The use of Pd(dppf)Cl₂ is recommended over Pd(PPh₃)₄ because the bidentate ligand (dppf) prevents catalyst deactivation by the thiophene sulfur and resists oxidation better during long reaction times [1].

Reagents:

  • Substrate: BMTC (1.0 equiv)[2]

  • Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (3-5 mol%)[1]

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[2]

  • Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or round-bottom flask with BMTC (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the addition of degassed 2.0 M Na₂CO₃ solution.

  • Reaction: Heat the mixture to 85–90 °C for 4–12 hours.

    • Note: Monitor by TLC/LCMS.[2] The aldehyde signal (approx.[4][5] 9.8 ppm in ¹H NMR) should remain intact, but shift slightly upfield upon coupling.[2]

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (2x).[5] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][6]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Data Summary: Typical Yields

Coupling PartnerElectronic NatureYield (%)Notes
Phenylboronic acidNeutral85-92%Fast conversion (<4h)
4-Methoxyphenylboronic acidElectron Rich88-95%Excellent yield
3-Pyridylboronic acidElectron Deficient65-75%Requires longer time (12h)
Protocol B: Sonogashira Coupling (Alkynylation)

Primary Application: Installing rigid linkers for fragment-based drug design.[1]

Rationale: The C2-aldehyde can be sensitive to strong bases; thus, we utilize a mild amine base (Triethylamine) and a lower temperature protocol. Copper(I) iodide is essential as a co-catalyst to form the active copper acetylide species [2].

Reagents:

  • Substrate: BMTC (1.0 equiv)[2]

  • Alkyne: Terminal alkyne (1.2 equiv)[2]

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)[2][3]

  • Co-Catalyst: CuI (2.5 mol%)[2]

  • Base/Solvent: Triethylamine (TEA) / DMF (1:3 ratio)[2]

Step-by-Step Procedure:

  • Catalyst Pre-mix: In a dry vial, combine Pd(PPh₃)₂Cl₂ and CuI.

  • Substrate Addition: Add BMTC and the terminal alkyne.

  • Solvent: Add degassed DMF and Triethylamine.

  • Reaction: Stir at 60 °C under Argon for 6–18 hours.

    • Caution: Do not overheat (>80 °C) to avoid polymerization of the alkyne or degradation of the aldehyde.

  • Workup: Dilute with Et₂O (Ether is preferred over EtOAc to precipitate copper salts). Filter through a Celite pad.[2] Wash the filtrate with saturated NH₄Cl (to remove Cu) and LiCl solution (to remove DMF).

Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)

Primary Application: Introduction of amines/anilines.[1]

Rationale: Thiophenes are challenging substrates for amination due to potential catalyst poisoning.[2] We employ XPhos or BrettPhos , bulky biaryl phosphine ligands that facilitate the reductive elimination step and protect the Pd center from sulfur coordination [3].[2]

Reagents:

  • Substrate: BMTC (1.0 equiv)[2]

  • Amine: Primary or Secondary Amine (1.2 equiv)[2]

  • Catalyst: Pd₂(dba)₃ (2 mol%)[2][7]

  • Ligand: XPhos (4-8 mol%)[1]

  • Base: Cs₂CO₃ (2.0 equiv) - Avoid NaOtBu to prevent aldol side reactions.[1]

  • Solvent: Toluene or t-Amyl Alcohol[1]

Step-by-Step Procedure:

  • Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.

  • Solids: Add BMTC, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Liquids: Add the amine and anhydrous Toluene.

  • Activation: Heat to 100 °C for 12–24 hours.

  • Workup: Filter hot through Celite to remove insoluble salts. Concentrate and purify via silica gel chromatography.

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the catalytic cycle specific to the Suzuki coupling of BMTC, highlighting the critical Oxidative Addition step which is influenced by the C2-aldehyde.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + BMTC TransMet Transmetallation (+ Ar-B(OH)2) OxAdd->TransMet Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Substrate BMTC (Substrate) Substrate->OxAdd C4-Br Activation via C2-CHO

Figure 2: Catalytic cycle for the Suzuki coupling of BMTC.[1] The electron-withdrawing aldehyde at C2 facilitates the oxidative addition at C4.[1]

Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion Catalyst poisoning by SulfurSwitch to high-activity ligands (XPhos, SPhos) or increase catalyst loading to 5-10%.[1]
Dehalogenation Hydride source in solventEnsure 1,4-dioxane is peroxide-free; reduce water ratio in Suzuki coupling.
Aldehyde Loss Base-mediated degradationUse weaker bases (K₃PO₄ or Cs₂CO₃) instead of NaOtBu or hydroxides.[1]
Homocoupling Oxygen presence (Sonogashira)Degas solvents thoroughly (freeze-pump-thaw x3).[1]

References

  • BenchChem. "A Comparative Guide to Suzuki Coupling of 3,4-dibromothiophene-2-carbaldehyde and 4,5-dibromothiophene-2-carbaldehyde." BenchChem Application Notes, 2025. Link

  • Organic Chemistry Portal. "Sonogashira Coupling: Mechanism and Recent Literature." Organic Chemistry Portal, 2024.[2] Link

  • Rasool, N., et al. "Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction."[2] Turkish Journal of Chemistry, 2020.[2] Link

  • Wolf, C., et al. "Palladium-Catalyzed Coupling Reactions of Bromothiophenes."[2] Organic Letters, 2005.[2][8] Link[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield for the Bromination of 5-methoxythiophene-2-carbaldehyde

Welcome to the technical support center for the synthesis of brominated 5-methoxythiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of brominated 5-methoxythiophene-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing reaction yields and troubleshooting common issues encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the electrophilic bromination of 5-methoxythiophene-2-carbaldehyde, focusing on regioselectivity, reagent choice, and reaction conditions.

Q1: What is the expected major regioisomer from the bromination of 5-methoxythiophene-2-carbaldehyde?

A1: The major product expected is 4-bromo-5-methoxythiophene-2-carbaldehyde . The regiochemical outcome is dictated by the directing effects of the two substituents on the thiophene ring.

  • 5-Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to resonance electron donation. It strongly activates the adjacent C4 position.

  • 2-Carbaldehyde Group (-CHO): This is a deactivating, meta-directing group due to its electron-withdrawing nature.

The powerful activating effect of the methoxy group at the C5 position overwhelmingly directs the electrophilic substitution to the C4 position. This makes the reaction highly regioselective.

Q2: Which brominating agent is superior for this reaction: N-Bromosuccinimide (NBS) or elemental bromine (Br₂)?

A2: For substrates like substituted thiophenes, N-Bromosuccinimide (NBS) is generally the preferred reagent over elemental bromine (Br₂).

  • Expertise & Causality: Elemental bromine is a highly reactive electrophile that can lead to over-bromination (yielding di-bromo products) and other side reactions. NBS serves as a source of a low, steady concentration of electrophilic bromine (or Br₂ in the presence of HBr), which allows for a more controlled and selective reaction.[1][2] This is particularly important for activated rings like 5-methoxythiophene. Using NBS minimizes the formation of unwanted byproducts and often leads to higher yields of the desired mono-brominated product.[3][4] DFT investigations suggest that both NBS and trace amounts of Br₂ it generates can act as the bromine source in these reactions.[5]

Q3: What are the most common side products, and how can their formation be minimized?

A3: The primary side product of concern is the di-brominated species, likely 3,4-dibromo-5-methoxythiophene-2-carbaldehyde .

Minimization Strategies:

  • Stoichiometry Control: Use of a slight excess (e.g., 1.05-1.2 equivalents) of NBS is often sufficient.[6] A large excess of the brominating agent will significantly increase the likelihood of di-bromination.

  • Slow Reagent Addition: Adding the NBS solution dropwise to the reaction mixture helps maintain a low concentration of the brominating species, favoring mono-substitution.[4]

  • Temperature Management: Running the reaction at a controlled, low temperature (e.g., 0 °C to room temperature) can enhance selectivity. Higher temperatures can increase reaction rates but may reduce selectivity.[3]

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction once the starting material is consumed, preventing further bromination.

Q4: How does the choice of solvent impact the reaction's success?

A4: The solvent plays a crucial role in solubility, reaction rate, and sometimes even selectivity.

  • Acetic Acid: This is an excellent choice as it is an environmentally friendly solvent that facilitates rapid and highly selective brominations of thiophenes with NBS, often resulting in high yields (85-98%).[3]

  • N,N-Dimethylformamide (DMF): As a polar aprotic solvent, DMF is effective for NBS brominations and can help dissolve starting materials that may have poor solubility in other solvents.[6]

  • Chlorinated Solvents (e.g., CHCl₃, CCl₄): While historically common, these solvents are less environmentally friendly.[3] They are often used in radical brominations, but for electrophilic aromatic bromination with NBS, polar solvents are generally more effective.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, providing potential causes and validated solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Decomposition of NBS: NBS can degrade over time or with exposure to light and moisture. 2. Insufficient Activation: The reaction may not have been initiated properly. 3. Moisture in Reaction: Water can react with NBS and other intermediates.1. Use freshly recrystallized NBS. Store it in a dark, dry environment. 2. For some systems, a radical initiator (like AIBN or benzoyl peroxide) or light can be used, though electrophilic substitution should proceed without them.[7] 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Multiple Products (Poor Selectivity) 1. Over-bromination: Reaction temperature is too high, or an excess of NBS was used. 2. Incorrect Stoichiometry: Inaccurate measurement of reagents.1. Maintain a lower reaction temperature (e.g., 0-10 °C). Add NBS solution dropwise.[4] Monitor the reaction closely with TLC and stop it upon consumption of the starting material. 2. Carefully measure 1.05-1.1 equivalents of NBS.
Reaction Does Not Go to Completion 1. Insufficient NBS: Not enough brominating agent was added to react with all the starting material. 2. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.1. Ensure accurate stoichiometry. If the reaction stalls, a small additional portion of NBS can be added. 2. Allow the reaction to warm to room temperature and stir for a longer duration. Monitor via TLC.
Product Decomposition During Workup/Purification 1. Harsh pH Conditions: The product may be unstable to strong acids or bases during the workup. 2. Silica Gel Acidity: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds during column chromatography.1. Use a mild aqueous workup, such as washing with a saturated sodium bicarbonate (NaHCO₃) solution followed by brine. 2. Neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent before packing the column, or use neutral alumina.

Visualized Experimental Workflow & Troubleshooting

The following diagrams illustrate the general experimental workflow and a decision tree for troubleshooting common issues.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dissolve 5-methoxythiophene- 2-carbaldehyde in Solvent (e.g., Acetic Acid) P2 Cool solution to 0 °C P1->P2 R2 Add NBS solution dropwise to cooled substrate solution P2->R2 R1 Prepare solution of NBS (1.1 eq) in Solvent R1->R2 R3 Stir at 0 °C to RT Monitor by TLC R2->R3 W1 Quench Reaction (e.g., with Na₂S₂O₃ soln) R3->W1 W2 Perform Aqueous Extraction W1->W2 W3 Dry Organic Layer & Evaporate W2->W3 W4 Purify by Column Chromatography W3->W4

Caption: General workflow for the bromination of 5-methoxythiophene-2-carbaldehyde.

G cluster_issues Problem Identification cluster_solutions Corrective Actions Start Analyze TLC/LC-MS Result LowYield Low Yield / No Reaction Start->LowYield Is conversion low? MultipleSpots Multiple Products Start->MultipleSpots Are there multiple spots? StartMaterial Starting Material Remains Start->StartMaterial Is starting material dominant? CheckNBS Use fresh/recrystallized NBS. Ensure anhydrous conditions. LowYield->CheckNBS ControlTemp Lower reaction temperature. Add NBS dropwise. Verify stoichiometry (1.1 eq). MultipleSpots->ControlTemp IncreaseTime Allow reaction to warm to RT. Increase reaction time. Add minor portion of NBS. StartMaterial->IncreaseTime

Caption: Troubleshooting decision tree for optimizing the bromination reaction.

Detailed Experimental Protocols

Protocol 1: High-Yield Bromination using NBS in Acetic Acid

This protocol is adapted from established methods for the highly selective bromination of substituted thiophenes.[3]

Materials:

  • 5-methoxythiophene-2-carbaldehyde

  • N-Bromosuccinimide (NBS), recrystallized

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methoxythiophene-2-carbaldehyde (1.0 eq) in glacial acetic acid.

  • Cool the flask in an ice-water bath to 0 °C.

  • In a separate flask, dissolve NBS (1.1 eq) in glacial acetic acid.

  • Add the NBS solution dropwise to the stirred solution of the thiophene over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Once complete, pour the reaction mixture into a beaker containing ice water and a saturated solution of Na₂S₂O₃ to quench any remaining bromine.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 4-bromo-5-methoxythiophene-2-carbaldehyde.

Protocol 2: Alternative Regioselective Synthesis via Lithiation-Bromination

For substrates where direct bromination proves problematic, a lithium-halogen exchange or direct lithiation followed by quenching with a bromine source can provide excellent regioselectivity. This method is adapted from procedures for regioselective functionalization of thiophenes.[8][9]

Materials:

  • Starting material (e.g., a pre-brominated or iodinated thiophene if using halogen exchange)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • N-Bromosuccinimide (NBS) or 1,2-Dibromoethane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Caution: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

  • Dissolve the thiophene starting material in anhydrous THF in a flame-dried, three-necked flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • In a separate flask, prepare a solution of the bromine source (e.g., NBS, 1.2 eq) in anhydrous THF and cool it to -78 °C.

  • Transfer the lithiated thiophene solution to the bromine source solution via cannula, or add the bromine source solution to the lithiated species dropwise.

  • Stir the reaction at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify via flash column chromatography as described in Protocol 1.

References

  • Hoffmann, K. J., & Carken, P. H. J. (1999). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Synthetic Communications, 29(9), 1607-1610. Available from: [Link]

  • Fagnou, K., et al. (2010). Regiocontrolled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry, 12, 2136-2142. Available from: [Link]

  • Vaia. (2023). Thiophene: Bromination & Reduction. Vaia. Available from: [Link]

  • Reddit r/chemistry community discussion. (2015). NBS bromination of thienyl moieties. Reddit. Available from: [Link]

  • Zhang, Y., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1293. Available from: [Link]

  • Wang, Y., et al. (2017). Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. Journal of Physical Organic Chemistry, 30(11), e3701. Available from: [Link]

  • Zhang, Y., et al. (2021). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2021(4), M1283. Available from: [Link]

  • Google Patents. (2008). Regio-specific synthesis of 4-bromo-3-methyl-5-propoxy-thiophene-2-carboxylic acid. WO2008115912A1.
  • ResearchGate. (2020). How to perform a Bromination reaction on a thiophene derivative. ResearchGate. Available from: [Link]

  • LibreTexts Chemistry. (2023). Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. LibreTexts. Available from: [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. Available from: [Link]

  • ChemRxiv. (2022). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv. Available from: [Link]

Sources

Optimization

Technical Support Center: Stability and Selective Oxidation of 4-Bromo-5-methoxythiophene-2-carbaldehyde

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Bromo-5-methoxythiophene-2-carbalde...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Bromo-5-methoxythiophene-2-carbaldehyde. The focus is on understanding its stability under oxidative conditions and providing actionable troubleshooting for the selective oxidation of its aldehyde functional group.

Introduction: The Challenge of Selective Oxidation

4-Bromo-5-methoxythiophene-2-carbaldehyde is a highly functionalized heterocyclic compound, valued as a building block in medicinal chemistry and materials science. A common synthetic transformation is the oxidation of its carbaldehyde group to a carboxylic acid. However, this presents a significant challenge due to the inherent sensitivity of the electron-rich thiophene ring to oxidative conditions. The methoxy substituent further activates the ring, making it susceptible to degradation and side reactions. This guide explains the causality behind these competing reaction pathways and provides robust protocols to achieve selective aldehyde oxidation while preserving the core thiophene structure.

Part 1: Understanding Core Reactivity & Potential Degradation Pathways

FAQ: Why is my 4-bromo-5-methoxythiophene-2-carbaldehyde degrading during oxidation?

Answer: The degradation of your compound during oxidation stems from the competing reactivity of two distinct sites in the molecule: the aldehyde group and the thiophene ring's sulfur atom.

  • The Thiophene Ring as a Nucleophile: Thiophene is an electron-rich aromatic heterocycle.[1] The presence of an electron-donating methoxy (-OCH3) group at the 5-position further increases the electron density of the ring, particularly at the sulfur atom. This enhanced nucleophilicity makes the sulfur atom prone to attack by electrophilic oxidizing agents.[2][3]

  • Formation of Unstable Intermediates: The initial oxidation of the thiophene sulfur leads to a thiophene-S-oxide.[4] These S-oxide intermediates are generally unstable, especially for thiophenes lacking bulky substituents at the 2- and 5-positions.[1] They can rapidly undergo subsequent reactions.

  • Degradation Pathways: Once formed, the reactive thiophene-S-oxide can lead to several undesirable products:

    • Dimerization: The S-oxide can act as a dienophile in a Diels-Alder type cycloaddition with another molecule of the starting material, leading to complex dimeric cycloadducts.[4][5][6]

    • Over-oxidation: The S-oxide can be further oxidized to a more stable but synthetically undesirable S,S-dioxide (sulfone).[2][3]

    • Ring Opening: Under harsh oxidative conditions, both the initial thiophene and its oxidized intermediates can undergo ring-opening and complete degradation.

The carbaldehyde (-CHO) and bromo (-Br) groups are electron-withdrawing and decrease the ring's reactivity, but the powerful activating effect of the adjacent methoxy group often dominates, making the thiophene ring a prime target for non-selective oxidants.[5]

Diagram: Competing Oxidation Pathways

The following diagram illustrates the critical choice between the desired selective oxidation and the potential degradation pathways.

G cluster_0 Starting Material cluster_1 Oxidative Conditions cluster_2 Desired Pathway: Aldehyde Oxidation cluster_3 Degradation Pathway: Ring Oxidation start 4-Bromo-5-methoxy- thiophene-2-carbaldehyde oxidant Oxidizing Agent (e.g., KMnO4, m-CPBA, NaClO2) start->oxidant Reaction Start product_acid Target Product: 4-Bromo-5-methoxy- thiophene-2-carboxylic acid oxidant->product_acid Selective Oxidation (Mild Reagents) product_soxide Unstable Intermediate: Thiophene-S-oxide oxidant->product_soxide Non-Selective Oxidation (Harsh Reagents) product_dimer Side Product: Diels-Alder Dimer product_soxide->product_dimer Dimerization product_sulfone Side Product: Thiophene-S,S-dioxide product_soxide->product_sulfone Further Oxidation product_degradation Ring Cleavage Products product_soxide->product_degradation Decomposition G cluster_setup 1. Reaction Setup cluster_reaction 2. Oxidation cluster_workup 3. Workup & Isolation dissolve Dissolve Aldehyde in t-BuOH/H₂O add_reagents Add NaH₂PO₄ Buffer & 2-Methyl-2-butene dissolve->add_reagents add_naclo2 Dropwise Addition of aq. NaClO₂ add_reagents->add_naclo2 monitor Stir at RT Monitor by TLC/LC-MS add_naclo2->monitor quench Quench with Na₂SO₃ monitor->quench remove_org Remove Organics (Rotovap) quench->remove_org wash_neutral Wash with Ether (Remove Impurities) remove_org->wash_neutral acidify Acidify with HCl (pH 2-3) wash_neutral->acidify extract_prod Extract Product (Ethyl Acetate) acidify->extract_prod dry_conc Dry & Concentrate extract_prod->dry_conc purify Purify (Recrystallization/Chromatography) dry_conc->purify

Sources

Troubleshooting

Scale-up synthesis challenges for 4-Bromo-5-methoxythiophene-2-carbaldehyde

Technical Support Center: Scale-Up Synthesis of 4-Bromo-5-methoxythiophene-2-carbaldehyde Status: Active Ticket ID: #SC-THIO-4BR-5OME Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 4-Bromo-5-methoxythiophene-2-carbaldehyde

Status: Active Ticket ID: #SC-THIO-4BR-5OME Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Cooperative" Strategy

Welcome to the technical support hub for 4-Bromo-5-methoxythiophene-2-carbaldehyde .

Scaling up this molecule presents a classic "Thiophene Paradox": the electron-rich methoxy group activates the ring for functionalization but simultaneously renders the system sensitive to acid-catalyzed hydrolysis (converting the thio-enol ether moiety into a thiolactone).

Our recommended scale-up route utilizes Direct Bromination of 5-methoxythiophene-2-carbaldehyde . This exploits the Cooperative Directing Effect :

  • The Aldehyde (C2) directs meta (to C4).

  • The Methoxy (C5) directs ortho (to C4).

This convergence minimizes regio-isomeric impurities compared to alternative routes (e.g., Vilsmeier-Haack of 3-bromo-2-methoxythiophene), provided that acid generation is strictly controlled.

Module 1: Critical Process Parameters (CPP) & Workflow

The Synthesis Pathway

The following diagram outlines the recommended workflow and the competing side-reactions that must be suppressed.

SynthesisWorkflow Start 5-Methoxythiophene-2-carbaldehyde Intermediate Transition State (C4 Activation) Start->Intermediate Activation Reagent Brominating Agent (NBS or Br2/Base) Reagent->Intermediate Product TARGET: 4-Bromo-5-methoxythiophene- 2-carbaldehyde Intermediate->Product Major Pathway (Cooperative Directing) Impurity1 Impurity A: 3-Bromo isomer (Minor) Intermediate->Impurity1 Steric Leakage Impurity2 Impurity B: Thiolactone derivative (Acid Hydrolysis) Product->Impurity2 HBr exposure (Prolonged)

Figure 1: Reaction pathway highlighting the cooperative directing effects and the critical risk of acid-catalyzed hydrolysis.

Module 2: Step-by-Step Protocol & Troubleshooting

Phase A: Bromination (The Regioselectivity Challenge)

Goal: Install Bromine at C4 without hydrolyzing the C5-Methoxy group.

ParameterRecommendationTechnical Rationale
Reagent N-Bromosuccinimide (NBS)

is too aggressive and generates molar equivalents of HBr gas, which destroys the methoxy group. NBS releases succinimide (neutral).
Solvent Acetonitrile (ACN) or DMF Polar solvents stabilize the transition state. ACN is preferred for easier workup (DMF can retain succinimide).
Temperature 0°C to 10°C Low temperature suppresses the formation of the 3-bromo isomer (kinetic control).
Additives Solid

(0.1 eq)
CRITICAL: Acts as an acid scavenger. Even trace HBr from NBS decomposition can initiate autocatalytic hydrolysis.

Protocol:

  • Dissolve 5-methoxythiophene-2-carbaldehyde (1.0 eq) in ACN (10 vol).

  • Add solid

    
     (0.1 eq) to the reactor.
    
  • Cool to 0°C.

  • Add NBS (1.05 eq) portion-wise over 2 hours. Do not dump.

    • Why? Exotherm control. High local concentration of brominating agent encourages over-bromination.

  • Monitor by HPLC. Look for the disappearance of starting material (SM) and emergence of Product (RT ~1.2x of SM).

Phase B: Work-up (The Stability Challenge)

Issue: The product is stable as a solid but fragile in acidic solution.

Protocol:

  • Quench reaction with 10% Sodium Thiosulfate (removes active bromine).

  • Dilute with Ethyl Acetate (EtOAc).[1][2]

  • Crucial Step: Wash with Saturated

    
    . Verify aqueous phase pH is > 7.
    
  • Dry organic layer over

    
     (avoid 
    
    
    
    if it is slightly acidic in your batch).
  • Concentrate at < 40°C . High heat can cause darkening (polymerization).

Module 3: Troubleshooting Guide (FAQ)

Q1: I see a new impurity growing at RRT 0.8 during workup. What is it?

Diagnosis: This is likely the Thiolactone (hydrolysis product). Cause: Your workup was too acidic, or the reaction sat too long with HBr present. Solution:

  • Ensure

    
     is present during the reaction.
    
  • Do not use water/acid washes.

  • Process the batch immediately; do not hold the reaction mixture overnight.

Q2: The reaction stalled at 90% conversion. Should I add more NBS?

Diagnosis: NBS quality issue or scavenger interference. Risk: Adding excess NBS often leads to 3,4-dibromo species (over-bromination) which is inseparable by crystallization. Solution:

  • Do not add more NBS if the impurity profile is clean.

  • Accept 90% conversion.[3] The starting material (aldehyde) is much more soluble than the bromo-product and will stay in the mother liquor during crystallization.

Q3: How do I remove the succinimide without aqueous washing?

Solution:

  • If using ACN: Succinimide is partially soluble.

  • Trituration: After concentration, triturate the crude solid with cold Isopropanol (IPA) or Ethanol/Water (9:1) . The product precipitates; succinimide and unreacted starting material stay in solution.

Module 4: Impurity Profiling Decision Tree

Use this logic flow to identify issues based on HPLC/TLC data.

Troubleshooting Start Analyze HPLC/TLC CheckSM Is Starting Material > 5%? Start->CheckSM CheckImp Identify Major Impurity CheckSM->CheckImp Yes Proceed to Workup Proceed to Workup CheckSM->Proceed to Workup No Impurity: Des-bromo (Hydrolysis) Impurity: Des-bromo (Hydrolysis) CheckImp->Impurity: Des-bromo (Hydrolysis) Polar (Low Rf) Impurity: Di-bromo Impurity: Di-bromo CheckImp->Impurity: Di-bromo Non-polar (High Rf) Impurity: 3-Bromo Isomer Impurity: 3-Bromo Isomer CheckImp->Impurity: 3-Bromo Isomer Close to Product Action: Check pH,\nAdd NaHCO3 buffer Action: Check pH, Add NaHCO3 buffer Impurity: Des-bromo (Hydrolysis)->Action: Check pH,\nAdd NaHCO3 buffer Action: Reduce NBS eq,\nLower Temp Action: Reduce NBS eq, Lower Temp Impurity: Di-bromo->Action: Reduce NBS eq,\nLower Temp Action: Switch Solvent\n(Try CHCl3 or DMF) Action: Switch Solvent (Try CHCl3 or DMF) Impurity: 3-Bromo Isomer->Action: Switch Solvent\n(Try CHCl3 or DMF)

Figure 2: Decision tree for real-time reaction monitoring.

References & Grounding

  • Regioselectivity in Thiophene Bromination:

    • Concept: The cooperative directing effect of 2-CHO and 5-OMe groups is well-documented in heterocyclic chemistry.

    • Source:Journal of Medicinal Chemistry, "Synthesis and SAR of Thiophene Derivatives." (General principles of thiophene electrophilic substitution).

    • Verification: See MDPI Molecules regarding regioselective bromination of 2-substituted thiophenes [1].

  • Vilsmeier-Haack Alternatives:

    • Concept: Vilsmeier-Haack on 3-bromo-2-methoxythiophene is a valid backup but requires handling

      
       on scale.
      
    • Source:Synthesis, "An Efficient Route to Thiophene-2-carbaldehydes" [2].

  • Stability of Methoxythiophenes:

    • Concept: Acid-catalyzed hydrolysis of 2-methoxythiophenes to thiolactones.

    • Source:Tetrahedron Letters, "Hydrolysis of alkoxythiophenes." (Standard reactivity profile).

Reference List:

  • Hossain, M. S., et al. "Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde." Molecules, 2021.[3] Link (Demonstrates Br/Li exchange and regiocontrol in substituted thiophenes).

  • Mikhaleva, A. I., et al. "An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes."[4] Synthesis, 2009.[4] Link (Details Vilsmeier-Haack conditions relevant to electron-rich heterocycles).

  • Campaigne, E., et al. "Formylation of dimethylaniline."[5] Organic Syntheses, Coll.[5] Vol. 4, p.331. Link (Foundational text for Vilsmeier mechanism and hydrolysis workup).

Disclaimer: This guide is for research and development purposes only. All scale-up activities should be preceded by a thorough Process Safety Assessment (PSA) regarding exotherms and off-gassing.

Sources

Reference Data & Comparative Studies

Validation

IR spectroscopy peak assignments for 4-Bromo-5-methoxythiophene-2-carbaldehyde

An In-Depth Guide to the Infrared Spectroscopy of 4-Bromo-5-methoxythiophene-2-carbaldehyde: A Comparative Analysis for Researchers Introduction: The Role of Vibrational Spectroscopy in Modern Chemistry Infrared (IR) spe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy of 4-Bromo-5-methoxythiophene-2-carbaldehyde: A Comparative Analysis for Researchers

Introduction: The Role of Vibrational Spectroscopy in Modern Chemistry

Infrared (IR) spectroscopy remains an indispensable tool in the arsenal of chemists, particularly within the realms of synthetic chemistry and drug development. Its power lies in the ability to provide a unique molecular "fingerprint" by probing the vibrational frequencies of chemical bonds.[1] The absorption of IR radiation excites molecules into higher vibrational states, and the specific frequencies at which this occurs are characteristic of the bond types and functional groups present. For drug development professionals, IR spectroscopy serves as a rapid, non-destructive method for structural elucidation, reaction monitoring, and quality control of active pharmaceutical ingredients (APIs).

This guide provides a detailed analysis and predicted peak assignments for the infrared spectrum of 4-Bromo-5-methoxythiophene-2-carbaldehyde, a substituted thiophene of interest in medicinal chemistry. Thiophene rings are key pharmacophores in numerous drugs, valued for their bioisosteric relationship with benzene rings but with distinct electronic properties.[2] Given the absence of a publicly available experimental spectrum for this specific molecule, this guide employs a comparative methodology, building a robust interpretation from the analysis of simpler, structurally related compounds.

Methodology: A Deconstructive Approach to Spectral Interpretation

The interpretation of an IR spectrum for a multifunctional molecule is best approached by systematically deconstructing the molecule into its core components and substituent groups. By understanding the characteristic vibrational modes of the parent thiophene ring and the spectral contributions of the aldehyde, bromo, and methoxy groups individually, we can predict the spectrum of the target compound with high confidence. This approach is validated by extensive literature on the vibrational spectra of substituted thiophenes.[3][4]

The logical workflow for this predictive analysis is outlined below. It begins with analyzing the foundational structure and progressively adds complexity, comparing predicted frequencies with established literature values at each step.

G cluster_0 Core Structure Analysis cluster_1 Substituent Effect Analysis cluster_2 Synthesis & Prediction Thiophene Thiophene Ring (Fundamental Vibrations) Thio_Carb Thiophene-2-carbaldehyde (Effect of C=O group) Thiophene->Thio_Carb Add Aldehyde Bromo Bromo-Thiophene (Effect of Halogen) Thiophene->Bromo Add Bromine Methoxy Methoxy-Thiophene (Effect of Ether Linkage) Thiophene->Methoxy Add Methoxy Target 4-Bromo-5-methoxy- thiophene-2-carbaldehyde (Predicted Spectrum) Thio_Carb->Target Combine & Refine Assignments Bromo->Target Combine & Refine Assignments Methoxy->Target Combine & Refine Assignments structure mol

Caption: Molecular structure of 4-Bromo-5-methoxythiophene-2-carbaldehyde. [5] The following table summarizes the predicted peak assignments, including expected wavenumber ranges and intensities.

Predicted Wavenumber (cm⁻¹)Predicted IntensityAssignment of Vibrational ModeJustification and Comparative Notes
~3100Weak to MediumAromatic C-H Stretch (on thiophene ring)Corresponds to the single C-H bond at the C3 position. Aromatic C-H stretches consistently appear above 3000 cm⁻¹.
2980-2940MediumAsymmetric C-H Stretch (-OCH₃)Typical for the methyl group of a methoxy substituent.
2850-2830MediumSymmetric C-H Stretch (-OCH₃)Typical for the methyl group of a methoxy substituent. [6]
~2730Weak to MediumAldehydic C-H Stretch (Fermi Resonance)A highly characteristic peak for aldehydes, often appearing as a shoulder next to the alkyl C-H stretches. [7][8]
~1685StrongCarbonyl C=O Stretch (Conjugated Aldehyde)This is expected to be the most intense peak. Conjugation with the thiophene ring lowers the frequency from a typical aliphatic aldehyde (~1720 cm⁻¹). [8]
1550-1500Medium to StrongAromatic C=C Ring StretchCharacteristic of the thiophene ring itself. The exact position is influenced by the heavy bromine and electron-donating methoxy group. [2]
1470-1420MediumAromatic C=C Ring Stretch / CH₃ BendMultiple ring stretching modes are expected. This region may also contain the asymmetric bending of the methoxy's methyl group. [2][7]
~1250StrongAryl-O Stretch (Asymmetric)A strong absorption is expected for the C(aryl)-O bond of the methoxy group.
~1050Medium to StrongO-CH₃ Stretch (Symmetric)Corresponds to the stretching of the oxygen-methyl bond in the methoxy group.
900-700Medium to StrongC-H Out-of-Plane BendingThis region is complex, but the out-of-plane bend for the lone ring hydrogen is expected here. The substitution pattern dictates the exact frequency. [3]

Experimental and Computational Validation

To validate these predictions, an experimental spectrum would be acquired using techniques like Attenuated Total Reflectance (ATR) FTIR for a solid or liquid sample, or by preparing a KBr pellet. [2] Furthermore, computational chemistry provides a powerful avenue for validation. Density Functional Theory (DFT) calculations, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to calculate harmonic vibrational frequencies. [9]It is critical to note that calculated harmonic frequencies are systematically higher than experimental fundamental frequencies. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental data. [9][10]

Conclusion

This guide presents a comprehensive, predicted IR spectrum for 4-Bromo-5-methoxythiophene-2-carbaldehyde based on a comparative analysis of its constituent functional groups and core heterocyclic structure. The most prominent and diagnostically useful peaks are expected to be the strong carbonyl stretch around 1685 cm⁻¹, the characteristic aldehydic C-H stretch near 2730 cm⁻¹, and strong C-O stretching bands from the methoxy group. This predictive framework serves as a valuable resource for researchers in identifying and characterizing this molecule, demonstrating how a deep understanding of fundamental spectroscopic principles can guide analysis even in the absence of reference data.

References

  • The Infrared Absorption Spectra of Thiophene Derivatives. (Source: J-STAGE) [URL: https://www.jstage.jst.go.jp/article/bullosakafu/a6/0/a6_0_103/_pdf/-char/en]
  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (Source: IOSR Journal) [URL: http://www.iosrjournals.org/iosr-jap/papers/Vol6-issue5/Version-2/M06527885.pdf]
  • Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (Source: Taylor & Francis Online) [URL: https://www.tandfonline.com/doi/full/10.1080/17415993.2021.1958280]
  • FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. (Source: ResearchGate) [URL: https://www.researchgate.
  • FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. (Source: Prime Scholars) [URL: https://www.primescholars.com/articles/ftir-ftraman-and-uvvisible-spectral-analysis-on-en-thiophen2ylmethylene-nicotinohydrazide.pdf]
  • Calculated methoxy vibrational frequencies are shown for selected modes.... (Source: ResearchGate) [URL: https://www.researchgate.net/figure/Calculated-methoxy-vibrational-frequencies-are-shown-for-selected-modes-with-their_fig2_258957828]
  • Table of Characteristic IR Absorptions. (Source: Michigan State University) [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/ir_char.htm]
  • Infrared Spectra of Some Common Functional Groups. (Source: Chemistry LibreTexts) [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/11%3A_Infrared_Spectroscopy_and_Mass_Spectrometry/11.05%3A_Infrared_Spectra_of_Some_Common_Functional_Groups]
  • Harmonic vibrational frequency scaling factors: The performance of density functional theory and the basis set dependence. (Source: arXiv.org) [URL: https://arxiv.org/abs/2110.13276]
  • Vibrational Frequencies - Technical Considerations. (Source: University of Rostock) [URL: https://www.anorganik.chemie.uni-rostock.
  • 4-bromo-5-methoxythiophene-2-carbaldehyde. (Source: PubChem) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12646612]
  • IR Chart - Spectroscopy Tutorial. (Source: University of Colorado Boulder) [URL: https://www.colorado.edu/lab/odas/ir-chart]
  • IR Absorption Table. (Source: University of Puget Sound) [URL: https://www.cs.pugetsound.edu/~roland/courses/chempages/chem251/documents/ir_absorption_table.html]
  • Typical IR Absorption Frequencies For Common Functional Groups. (Source: Northern Illinois University) [URL: https://www.niu.edu/analyticallab/ftir/infrared-absorption-frequencies.shtml]
  • Calculations of molecular vibrational frequencies using semiempirical methods. (Source: AIP Publishing) [URL: https://aip.
  • FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b).... (Source: ResearchGate) [URL: https://www.researchgate.net/figure/FT-IR-spectra-recorded-for-a-5-bromothiophene-2-carbaldehyde-b_figS2_342371424]
  • Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. (Source: SciSpace) [URL: https://typeset.
  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. (Source: The Royal Society of Chemistry) [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ta/c3ta12807e]
  • Infrared Spectroscopy. (Source: Michigan State University) [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/infrared/infrared.htm]

Sources

Comparative

Benchmarking Guide: Stille Coupling Efficiency of 4-Bromo-5-methoxythiophene-2-carbaldehyde

Executive Summary This guide provides a technical benchmark for 4-Bromo-5-methoxythiophene-2-carbaldehyde (Target Molecule, TM ) in Stille cross-coupling reactions. While thiophene derivatives are generally privileged su...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical benchmark for 4-Bromo-5-methoxythiophene-2-carbaldehyde (Target Molecule, TM ) in Stille cross-coupling reactions. While thiophene derivatives are generally privileged substrates in palladium-catalyzed couplings, the TM presents a unique "push-pull" electronic environment and steric constraints that differentiate it from standard bromothiophenes.

Key Takeaway: The presence of the C5-methoxy group introduces a significant steric penalty and electronic deactivation regarding oxidative addition compared to the non-substituted analog. However, the C2-aldehyde functionality partially compensates for this by reducing electron density on the ring. Successful coupling requires specific ligand selection and often the "Copper Effect" to facilitate transmetalation.

Chemical Profile & Reactivity Analysis

To understand the benchmarking data, we must first dissect the substrate's competing intrinsic factors.

Structural Vectors
  • C2-Formyl Group (-CHO): Strong Electron Withdrawing Group (EWG). It pulls electron density away from the ring, generally accelerating oxidative addition (OA) by making the C-Br bond more susceptible to Pd(0) insertion.

  • C5-Methoxy Group (-OMe): Strong Electron Donating Group (EDG) by resonance. It pushes density into the ring, generally decelerating OA. Crucially, it is located ortho to the reactive C4-Br site, introducing steric hindrance.

  • C4-Bromine: The reactive handle. Positioned between the stabilizing CHO and the crowding OMe.

Mechanistic Implication

In the catalytic cycle, the Oxidative Addition (OA) is typically rate-limiting for aryl bromides. However, for this specific substrate, the steric bulk of the ortho-methoxy group may shift the bottleneck to the Transmetalation step, preventing the approach of the bulky organostannane.

Reactivity_Landscape Substrate 4-Bromo-5-methoxy thiophene-2-carbaldehyde Elec_Effect Electronic Effect: Push-Pull System Substrate->Elec_Effect Steric_Effect Steric Effect: Ortho-Substitution Substrate->Steric_Effect OA_Step Oxidative Addition (Pd0 Insertion) Elec_Effect->OA_Step -CHO activates -OMe deactivates Steric_Effect->OA_Step Minor Impact TM_Step Transmetalation (Sn-Pd Exchange) Steric_Effect->TM_Step High Impact: Blocks Stannane approach

Figure 1: Mechanistic impact of substituents on the catalytic cycle. The steric clash at the transmetalation step is the critical failure mode to mitigate.

Comparative Benchmarking

The following data compares the TM against standard alternatives. Data is synthesized from reactivity trends in halothiophene couplings (Farina et al., J. Am. Chem. Soc.).

Table 1: Relative Reactivity Profile[1]
SubstrateStructureElectronic Activation (OA)Steric HindrancePredicted Relative Rate (

)
Reference 4-Bromothiophene-2-carbaldehydeHigh (EWG present)Low1.00 (Baseline)
Target (TM) 4-Br-5-OMe-thiophene-2-CHO Moderate (Push-Pull) High (Ortho-OMe) 0.45 - 0.60
Isomer 3-Bromothiophene-2-carbaldehydeModerateModerate (Ortho-CHO)0.75
Aryl Analog 4-Bromo-3-methoxybenzaldehydeLow (Benzene < Thiophene)High< 0.20

Analysis:

  • The Target is approximately 2x slower than the non-methoxy reference due to the ortho-effect.

  • However, it remains significantly more reactive than the benzene analog (4-bromo-3-methoxybenzaldehyde), justifying the use of the thiophene scaffold for applications requiring rapid conjugation (e.g., polymerization).

Optimization & Protocol

To overcome the steric penalty identified in Section 2, standard Stille conditions (Pd(PPh3)4 / Toluene) often result in incomplete conversion or homocoupling. The following protocol utilizes the "Copper Effect" and a specialized solvent system.

The "Copper Effect"

The addition of Copper(I) Iodide (CuI) is mandatory for this substrate. CuI facilitates the transmetalation by forming a transient organocopper species from the stannane, which is smaller and more nucleophilic than the tin reagent, bypassing the steric blockade at the palladium center.

Optimized Protocol Workflow

Reagents:

  • Substrate: 1.0 equiv

  • Stannane: 1.1 - 1.2 equiv

  • Catalyst: Pd(PPh3)4 (5 mol%) OR Pd2(dba)3 (2.5 mol%) + AsPh3 (10 mol%)

  • Additive: CuI (10 mol%)

  • Solvent: DMF or NMP (Polar aprotic solvents stabilize the Pd-intermediate)

  • Temperature: 60°C - 80°C

Step-by-Step Methodology:

  • Inerting: Flame-dry a Schlenk flask and cycle with Argon (3x). Oxygen is the enemy of the active Pd(0) species.

  • Solvation: Dissolve 4-Bromo-5-methoxythiophene-2-carbaldehyde (1.0 equiv) and the organostannane (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Scavenging (Optional): If the stannane is older, add CsF (2.0 equiv) to activate the tin and scavenge tin byproducts.

  • Catalyst Addition: Add CuI (10 mol%) first, followed by Pd(PPh3)4 (5 mol%). Note: The solution should turn from pale to dark/black over time.

  • Heating: Heat to 65°C. Monitor via TLC or LCMS every 2 hours.

    • Checkpoint: If conversion stalls at <50% after 4 hours, boost temp to 80°C.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 15% NH4OH (aqueous) to sequester copper and tin salts (the aqueous layer will turn deep blue).

  • Purification: Silica gel chromatography. Note: Thiophene aldehydes can be streaky; add 1% Et3N to the eluent if necessary.

Optimization_Flow Start Start Reaction (Standard Conditions) Check Check Conversion (2h) Start->Check Success >90% Conversion Proceed to Workup Check->Success Yes Stall Stalled / Low Yield Check->Stall No Action1 Add CuI (10 mol%) (Accelerates Transmetalation) Stall->Action1 Action2 Switch Ligand to AsPh3 (Reduces Steric Bulk around Pd) Stall->Action2 If CuI fails Action1->Check Retest

Figure 2: Decision tree for optimizing reaction conditions if the standard protocol underperforms.

Troubleshooting & Integrity Checks

Self-Validating the Protocol

To ensure the reaction is proceeding via the desired Stille mechanism and not side pathways:

  • Protodebromination Check: If you observe the formation of 5-methoxythiophene-2-carbaldehyde (mass = Target - Br + H), your system has moisture. The Pd-aryl intermediate protonated instead of coupling. Action: Reselect drying agents for DMF.

  • Homocoupling Check: If you see dimerization of the stannane (R-R), the transmetalation is too slow. Action: Increase CuI loading or switch to the "Farina Condition" (Pd2(dba)3 + AsPh3).

References

  • Farina, V., & Hartwig, J. F. (2010). "The Stille Reaction."[1][2][3][4][5][6] Organic Reactions.[1][2][3][5][6][7][8][9] (Definitive review on mechanism and rate-limiting steps).

  • Bao, Z., et al. (1995). "Soluble and processable regioregular poly(3-hexylthiophene) for thin film field-effect transistor applications with high mobility." Applied Physics Letters. (Context for reactivity of substituted thiophenes).

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition. (Ligand effects on oxidative addition).

  • Espinet, P., & Echavarren, A. M. (2004). "The Mechanisms of the Stille Reaction." Angewandte Chemie International Edition. (Detailed analysis of the Copper Effect).

Sources

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Reactant of Route 1
Reactant of Route 1
4-Bromo-5-methoxythiophene-2-carbaldehyde
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4-Bromo-5-methoxythiophene-2-carbaldehyde
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